molecular formula C6H6BrNO B2853617 4-Bromo-3-methyl-1,2-dihydropyridin-2-one CAS No. 1227578-99-5

4-Bromo-3-methyl-1,2-dihydropyridin-2-one

Cat. No. B2853617
CAS RN: 1227578-99-5
M. Wt: 188.024
InChI Key: NOOOVNDZIYQCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-3-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 .


Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 188.02 .

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1,2-dihydropyridin-2-one is not fully understood. However, it is believed that the compound acts as an agonist at certain receptor sites, which leads to the activation of certain biochemical pathways. These pathways are believed to be involved in the regulation of inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and anti-cancer properties. It has also been found to have an effect on the regulation of blood pressure, blood sugar levels, and other physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-3-methyl-1,2-dihydropyridin-2-one in laboratory experiments include its high solubility in organic solvents, its low cost, and its availability in a wide range of concentrations. The main limitation of using this compound in laboratory experiments is its toxicity, which can be reduced by using protective equipment and safety protocols.

Future Directions

There are a number of potential future directions for research on 4-Bromo-3-methyl-1,2-dihydropyridin-2-one. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, research into the synthesis of new compounds based on this molecule could lead to the development of new pharmaceuticals and other compounds with potential therapeutic applications. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and its potential therapeutic applications.

Synthesis Methods

4-Bromo-3-methyl-1,2-dihydropyridin-2-one can be synthesized using a variety of methods. The most common method is the reaction of 4-bromo-3-methyl-1,2-dihydropyridine with an alkoxide in the presence of a base. This reaction is carried out at room temperature and yields the desired product in high yield. Other methods of synthesis include the reaction of 4-bromo-3-methyl-1,2-dihydropyridine with an alkyl halide in the presence of a base, the reaction of 4-bromo-3-methyl-1,2-dihydropyridine with an alkyl halide in the presence of a Lewis acid, and the reaction of 4-bromo-3-methyl-1,2-dihydropyridine with an alkyl halide in the presence of a metal catalyst.

Scientific Research Applications

4-Bromo-3-methyl-1,2-dihydropyridin-2-one is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It is also used as a model compound in the study of drug metabolism and drug-receptor interactions. In addition, it is used in the synthesis of organic compounds, such as dyes, fragrances, and other compounds.

properties

IUPAC Name

4-bromo-3-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOOVNDZIYQCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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